Ethyl 4-{2-[(6-methylpyridin-3-yl)oxy]butoxy}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{2-[(6-methylpyridin-3-yl)oxy]butoxy}benzoate is a chemical compound that belongs to the class of benzoate esters It is characterized by the presence of a benzoate group linked to an ethyl ester, with a butoxy chain connecting to a 6-methylpyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{2-[(6-methylpyridin-3-yl)oxy]butoxy}benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 6-methylpyridin-3-ol with 1-bromobutane in the presence of a base such as potassium carbonate to form 6-methylpyridin-3-yloxybutane.
Esterification: The intermediate is then reacted with ethyl 4-hydroxybenzoate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(6-methylpyridin-3-yl)oxy]butoxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoate ester.
Reduction: Reduced forms of the ester group.
Substitution: Substituted benzoate esters with various nucleophiles.
Scientific Research Applications
Ethyl 4-{2-[(6-methylpyridin-3-yl)oxy]butoxy}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{2-[(6-methylpyridin-3-yl)oxy]butoxy}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{4-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]butoxy}benzoate: A similar benzoate ester with a piperidine ring.
Ethyl 4-(2-(6-methyl-3-pyridyloxy)butyloxy)benzoate: Another benzoate ester with a similar pyridinyl group.
Uniqueness
Ethyl 4-{2-[(6-methylpyridin-3-yl)oxy]butoxy}benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoate ester with a butoxy chain and a 6-methylpyridin-3-yl group makes it a versatile compound for various applications.
Properties
CAS No. |
634928-66-8 |
---|---|
Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 4-[2-(6-methylpyridin-3-yl)oxybutoxy]benzoate |
InChI |
InChI=1S/C19H23NO4/c1-4-16(24-18-9-6-14(3)20-12-18)13-23-17-10-7-15(8-11-17)19(21)22-5-2/h6-12,16H,4-5,13H2,1-3H3 |
InChI Key |
JHCYJYNSSVBFDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1=CC=C(C=C1)C(=O)OCC)OC2=CN=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.